

Sulfo-cyanine5.5 Amine: A Comprehensive Technical Guide to its Photophysical Characteristics

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Compound of Interest

Compound Name: Sulfo-cyanine5.5 amine potassium

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core photophysical characteristics of Sulfo-cyanine5.5 amine, a far-red fluorescent dye with significant applications in biological imaging and drug development. This document summarizes its key spectral properties, details the experimental protocols for their determination, and illustrates common experimental workflows.

Core Photophysical Properties

Sulfo-cyanine5.5 amine is a water-soluble cyanine dye renowned for its high molar extinction coefficient and fluorescence in the far-red to near-infrared (NIR) region of the electromagnetic spectrum.[1][2] This region is particularly advantageous for biological imaging due to reduced autofluorescence from endogenous molecules, lower light scattering, and deeper tissue penetration.[3] The dye's four sulfonate groups confer excellent water solubility, making it highly suitable for use in aqueous biological environments.[1][2]

The primary amine group on Sulfo-cyanine5.5 amine allows for its covalent conjugation to a variety of biomolecules, such as antibodies, proteins, and nucleic acids, through reactions with electrophiles like activated esters (e.g., NHS esters).[1][4] This enables the fluorescent labeling of specific targets for visualization and tracking.



Quantitative Data Summary

The photophysical properties of Sulfo-cyanine5.5 amine have been reported by various commercial suppliers. While there is a general consensus on the spectral range, slight variations in the exact values for extinction coefficient and quantum yield exist. This can be attributed to differences in measurement conditions, solvent, and the specific salt form of the dye. The following table consolidates the available data to provide a reliable reference range.

Photophysical Parameter	Reported Value Range	Primary References
Excitation Maximum (λabs)	673 - 675 nm	[2][5][6]
Emission Maximum (λem)	691 - 694 nm	[2][5][6]
Molar Extinction Coefficient (ε)	211,000 - 235,000 L·mol-1·cm-1	[2][6]
Fluorescence Quantum Yield (Φ)	~0.21	[2]
Recommended Storage	-20°C in the dark, desiccated	[1][2]

Experimental Protocols

Accurate determination of the photophysical characteristics of fluorescent dyes is crucial for their effective application. Below are detailed methodologies for key experiments.

Measurement of Absorption Spectrum and Molar Extinction Coefficient

The absorption spectrum is measured to determine the wavelength of maximum absorbance (λ abs) and the molar extinction coefficient (ϵ), a measure of how strongly a substance absorbs light at a particular wavelength.

Materials:

- Sulfo-cyanine5.5 amine
- High-purity solvent (e.g., phosphate-buffered saline (PBS) pH 7.4, or absolute ethanol)[7][8]



- UV-Vis spectrophotometer
- Quartz cuvettes (typically 1 cm path length)[7]
- Calibrated analytical balance and volumetric flasks

Procedure:

- Stock Solution Preparation: Accurately weigh a small amount of Sulfo-cyanine5.5 amine and dissolve it in a known volume of the chosen solvent to prepare a stock solution of a precise concentration. Due to the high extinction coefficient of cyanine dyes, a stock solution in the micromolar range is typically sufficient.[7]
- Serial Dilutions: Prepare a series of dilutions from the stock solution with known concentrations.
- Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to stabilize. Set the wavelength range to scan across the expected absorption region (e.g., 500-800 nm).
- Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to record a baseline or "blank" spectrum. This will be subtracted from the sample measurements to correct for solvent absorbance and any cuvette-to-cuvette variations.[9]
- Sample Measurement: Record the absorption spectra for each of the prepared dilutions. Ensure the maximum absorbance falls within the linear range of the spectrophotometer (typically 0.1 1.0).
- Data Analysis:
 - Identify the wavelength of maximum absorbance (λabs).
 - According to the Beer-Lambert law (A = ϵ cl), plot absorbance at λ abs versus concentration.
 - The molar extinction coefficient (ϵ) is determined from the slope of the resulting linear plot (slope = ϵ × path length).



Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The relative method, using a well-characterized standard, is commonly employed.[10]

Materials:

- Sulfo-cyanine5.5 amine solution of known absorbance
- A fluorescent standard with a known quantum yield in the same spectral region (e.g., Nile Blue in methanol, $\Phi = 0.27)[8]$
- Spectrofluorometer
- UV-Vis spectrophotometer
- Quartz cuvettes

Procedure:

- Standard and Sample Preparation: Prepare a series of dilute solutions of both the Sulfocyanine5.5 amine and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.[10]
- Absorbance Measurement: Measure the absorbance of all prepared solutions at the chosen excitation wavelength.
- Fluorescence Measurement:
 - Set the excitation wavelength of the spectrofluorometer to the value used for the absorbance measurements.
 - Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., slit widths) are used for both the sample and the standard.
- Data Analysis:



- Integrate the area under the fluorescence emission curve for each spectrum.
- Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
- The quantum yield of the sample (ΦX) can be calculated using the following equation: ΦX = $\Phi ST * (Grad X / Grad ST) * (<math>\eta X2 / \eta ST2$) Where:
 - ΦST is the quantum yield of the standard.
 - GradX and GradST are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
 - ηX and ηST are the refractive indices of the sample and standard solutions (if different solvents are used).

Experimental Workflows and Signaling Pathways

Sulfo-cyanine 5.5 amine is a versatile tool for fluorescently labeling biomolecules. A primary application is the conjugation to antibodies for use in immunoassays and cellular imaging.

Antibody Conjugation Workflow

The following diagram illustrates a typical workflow for conjugating Sulfo-cyanine5.5 amine (or its more reactive NHS ester derivative) to an antibody.



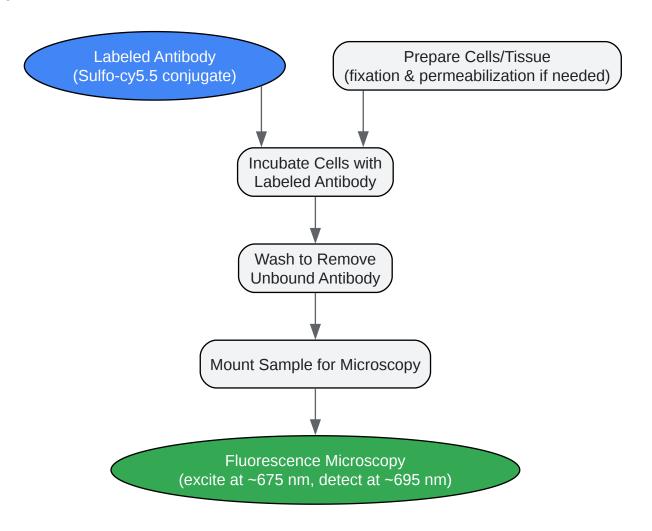
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Caption: Workflow for antibody conjugation with Sulfo-cyanine 5.5.

Cellular Imaging Workflow

Once conjugated, the fluorescently labeled antibody can be used to visualize specific cellular targets.



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Caption: Workflow for cellular imaging with a Sulfo-cyanine5.5 labeled antibody.

In Vivo Immune Cell Tracking

Sulfo-cyanine5.5 and its derivatives are also employed for in vivo imaging, for example, in tracking the migration and localization of immune cells in disease models.[11][12]





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Caption: Workflow for in vivo tracking of immune cells using Sulfo-cyanine5.5.

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